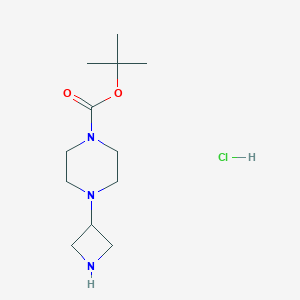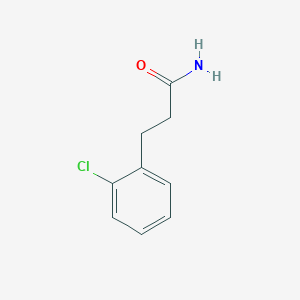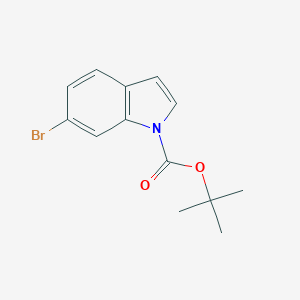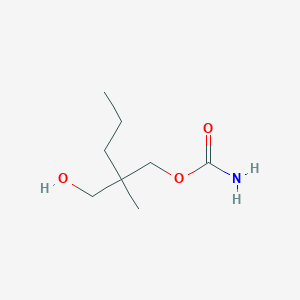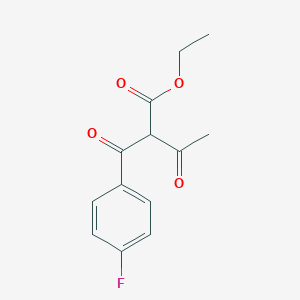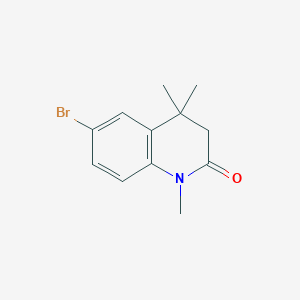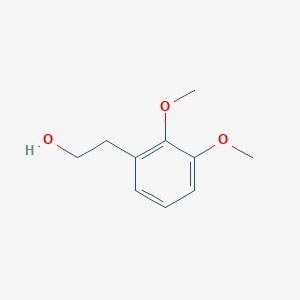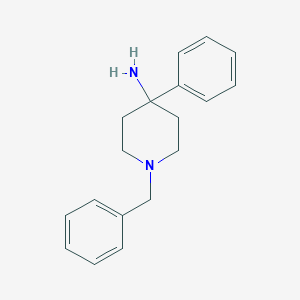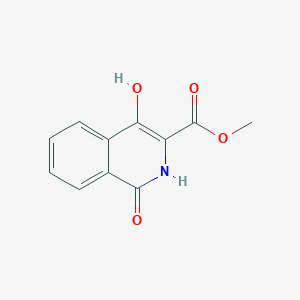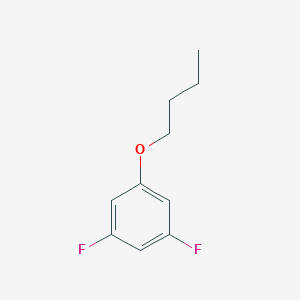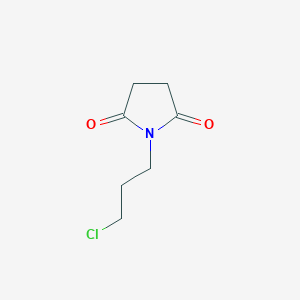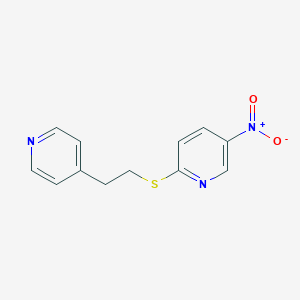
5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide: is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a pyridin-4-ylethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine . The pyridin-4-ylethylsulfanyl group can be introduced through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require nitro-substituted heterocycles.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-Nitropyridine: Another nitro-substituted pyridine with similar chemical properties but different substitution patterns.
4-Nitropyridine: Similar to 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide but with the nitro group at the 4-position.
2-Nitropyridine: Features the nitro group at the 2-position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a pyridin-4-ylethylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
105163-72-2 |
|---|---|
Fórmula molecular |
C12H11N3O2S |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
5-nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2 |
Clave InChI |
DYZVDLJOGWZOSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Sinónimos |
5-nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


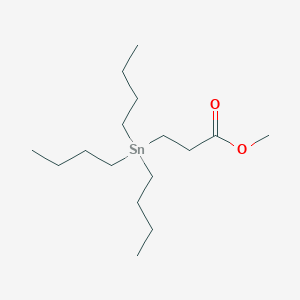
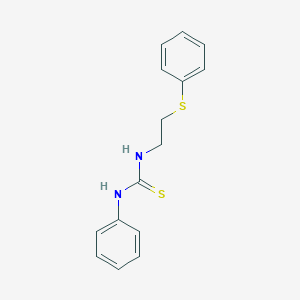
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
